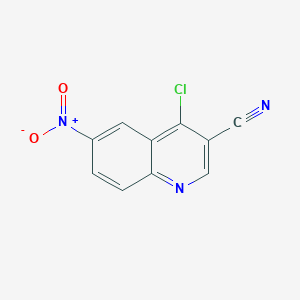
4-Chloro-6-nitroquinoline-3-carbonitrile
概要
説明
4-Chloro-6-nitroquinoline-3-carbonitrile is a chemical compound with the CAS Number: 214470-37-8 . It has a molecular weight of 233.61 and its molecular formula is C10H4ClN3O2 . It is a solid substance stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 4-Chloro-6-nitroquinoline-3-carbonitrile involves the reaction of 6-nitro-4-oxo-1,4-dihydro-quinoline-3-carbonitrile with phosphorous oxychloride . The mixture is refluxed for 5.5 hours, after which the phosphorous oxychloride is removed in vacuo and the residue is poured over ice and neutralized .Molecular Structure Analysis
The InChI Code of 4-Chloro-6-nitroquinoline-3-carbonitrile is 1S/C10H4ClN3O2/c11-10-6 (4-12)5-13-9-2-1-7 (14 (15)16)3-8 (9)10/h1-3,5H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Chloro-6-nitroquinoline-3-carbonitrile is a solid substance . It has a molecular weight of 233.61 and its molecular formula is C10H4ClN3O2 . It is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Chemical Transformations
Reactivity with Potassium Cyanide : 4-Chloro-6-nitroquinoline-3-carbonitrile reacts with potassium cyanide in methanol, leading to the formation of different compounds like o-methoxyquinoline-carbonitrile and 1-aminosoxazoloquinoline. This reaction showcases its potential in creating new molecular structures (Okamoto et al., 1969).
Synthesis and Reactions : It serves as a key compound in the synthesis of various biologically active compounds. Its versatility in chemical reactions makes it a valuable starting material in organic synthesis (Mekheimer et al., 2019).
Optoelectronic and Charge Transport Properties
- Exploration in DFT Approach : Studies involving density functional theory (DFT) have been conducted to understand its structural, electronic, optical, and charge transport properties. This research is crucial in developing efficient multifunctional materials (Irfan et al., 2020).
Synthesis of New Compounds
Synthesis of Derivatives : Research has been conducted on synthesizing new derivatives of 4-Chloro-6-nitroquinoline-3-carbonitrile, which are important in various fields, including medicinal chemistry and material science (Al-Ahmary et al., 2018).
Novel Quinoline Derivatives : It has been used in the synthesis of novel quinoline derivatives, highlighting its importance in the development of new pharmaceuticals and chemical entities (S. A. Al-Issa, 2012).
Inhibitors Synthesis
- Development of Kinase Inhibitors : It plays a role in synthesizing inhibitors for kinases such as human epidermal growth factor receptor-2, showcasing its potential in therapeutic applications (Tsou et al., 2005).
Antimicrobial Activities
- Antimicrobial Compound Synthesis : The compound has been utilized in the synthesis of Ag(I) quinoline compounds, which have been studied for their antimicrobial activities. This aspect is particularly relevant in addressing multidrug-resistant bacterial strains (Massoud et al., 2013).
Safety And Hazards
The safety information for 4-Chloro-6-nitroquinoline-3-carbonitrile indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
4-chloro-6-nitroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClN3O2/c11-10-6(4-12)5-13-9-2-1-7(14(15)16)3-8(9)10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUCHOLKZVCUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454709 | |
| Record name | 4-chloro-6-nitro-quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-nitroquinoline-3-carbonitrile | |
CAS RN |
214470-37-8 | |
| Record name | 4-Chloro-6-nitro-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214470-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-6-nitro-quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)







![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)


